1-(2H-indazol-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-indazol-2-yl)butan-2-ol is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a butanol group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties .
Vorbereitungsmethoden
The synthesis of 1-(2H-indazol-2-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines, followed by the formation of C–N and N–N bonds without the use of a catalyst or solvent . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2H-indazol-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2H-indazol-2-yl)butan-2-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2H-indazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2H-indazol-2-yl)butan-2-ol can be compared with other similar compounds, such as:
1H-indazole: A more thermodynamically stable tautomer of indazole, commonly used in medicinal chemistry.
2H-indazole: Another tautomer of indazole, similar in structure but with different chemical properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring, known for its diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol group, which imparts distinct chemical and biological properties.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2H-indazol-2-yl)butan-2-ol involves the reaction of 2-(2H-indazol-2-yl)acetonitrile with 1-bromo-2-butanol in the presence of a base to form the desired product.", "Starting Materials": [ "2-(2H-indazol-2-yl)acetonitrile", "1-bromo-2-butanol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-(2H-indazol-2-yl)acetonitrile and base in a suitable solvent (e.g. DMF, DMSO) and stir the mixture at room temperature.", "Step 2: Add 1-bromo-2-butanol to the reaction mixture and continue stirring at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 1-(2H-indazol-2-yl)butan-2-ol as a white solid." ] } | |
CAS-Nummer |
2703781-23-9 |
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-indazol-2-ylbutan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-2-10(14)8-13-7-9-5-3-4-6-11(9)12-13/h3-7,10,14H,2,8H2,1H3 |
InChI-Schlüssel |
XBZZCCIKMUUPJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1C=C2C=CC=CC2=N1)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.